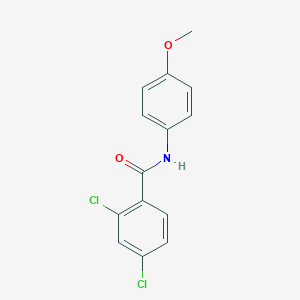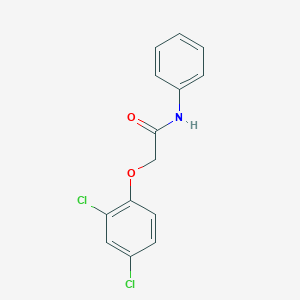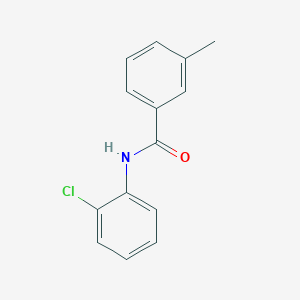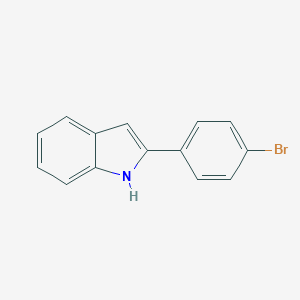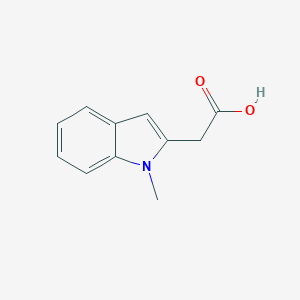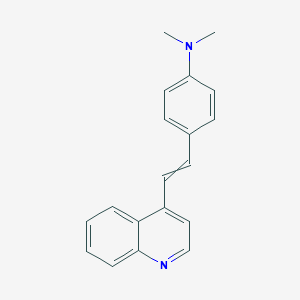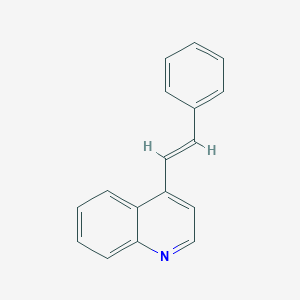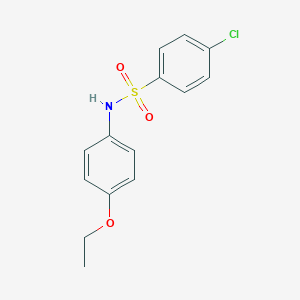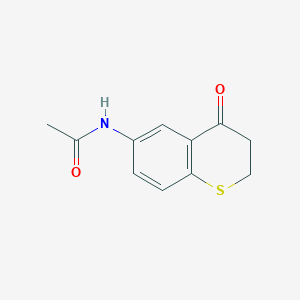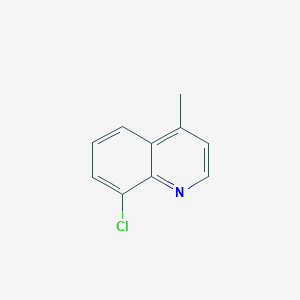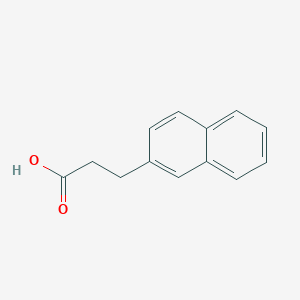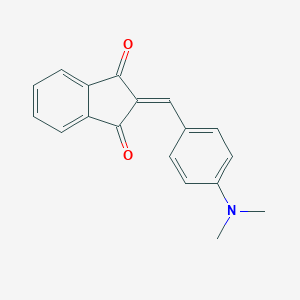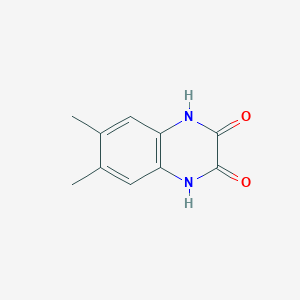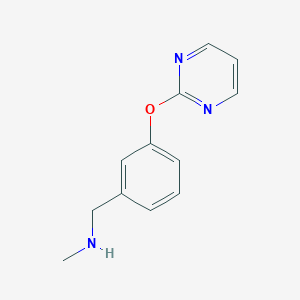![molecular formula C26H32Br2N4O B182787 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine CAS No. 74151-34-1](/img/structure/B182787.png)
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is a quinazoline derivative that has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
The compound 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has potential applications in scientific research. One such application is in the study of cancer. This compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cell proliferation. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine involves the inhibition of specific enzymes and receptors involved in cell proliferation. This compound has been found to target the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both of which play a crucial role in cancer cell growth and angiogenesis. By inhibiting these receptors, this compound can effectively inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
The compound 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine in lab experiments is its specificity in targeting specific enzymes and receptors involved in cell proliferation. This makes it a valuable tool for studying the mechanisms involved in cancer cell growth and angiogenesis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. One direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
Méthodes De Synthèse
The synthesis of 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been achieved using various methods. One such method involves the reaction of 2-(2,4-dibromophenyl)acetonitrile with 6-methoxy-2-nitroaniline in the presence of potassium carbonate and copper powder. The resulting product is then reduced using hydrogen gas in the presence of palladium on carbon to yield the desired compound.
Propriétés
Numéro CAS |
74151-34-1 |
|---|---|
Nom du produit |
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
Formule moléculaire |
C26H32Br2N4O |
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C26H32Br2N4O/c1-5-32(6-2)15-7-8-18(3)29-26-22-17-21(33-4)12-13-24(22)30-25(31-26)14-10-19-9-11-20(27)16-23(19)28/h9-14,16-18H,5-8,15H2,1-4H3,(H,29,30,31)/b14-10+ |
Clé InChI |
YWPCLBUQOZWORF-GXDHUFHOSA-N |
SMILES isomérique |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)/C=C/C3=C(C=C(C=C3)Br)Br |
SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)C=CC3=C(C=C(C=C3)Br)Br |
SMILES canonique |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)C=CC3=C(C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



